(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine
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Overview
Description
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-Methyl-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine source to introduce the chiral center. Common reagents for this step include sodium triacetoxyborohydride and a chiral amine.
Purification: The resulting amine is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary amines, tertiary amines.
Substitution Products: Derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with unique properties due to the presence of the trifluoromethyl group.
Properties
IUPAC Name |
(1S)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOXKUZZWGITQE-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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